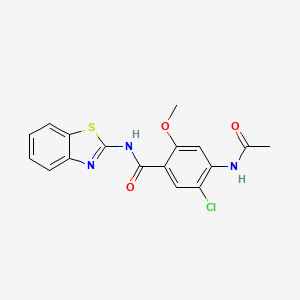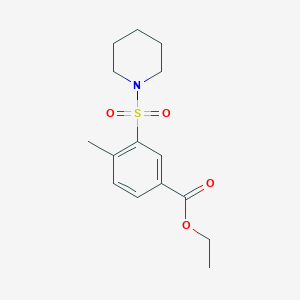![molecular formula C16H17N3O2 B4247011 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one](/img/structure/B4247011.png)
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one
Descripción general
Descripción
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxyphenyl group and a methyl group
Mecanismo De Acción
Result of Action
The molecular and cellular effects of 2-[(2-methoxyphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 2-[(2-methoxyphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone interacts with its targets and exerts its effects . .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one typically involves the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the quinazolinone core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone
- 2-[(2-chlorophenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone
- 2-[(2-methoxyphenyl)amino]-6-methyl-7,8-dihydro-5(6H)-quinazolinone
Uniqueness
2-[(2-Methoxyphenyl)amino]-7-methyl-6,7,8-trihydroquinazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2-methoxyanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-13-11(14(20)8-10)9-17-16(19-13)18-12-5-3-4-6-15(12)21-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKWQYINBVNSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B4246931.png)
![4-{5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}morpholine](/img/structure/B4246943.png)

![3-Fluoro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B4246956.png)

![ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4246984.png)
![2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B4246990.png)
![N-[4-(phenylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B4246992.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B4247000.png)


![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4247020.png)
![5-ethyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4247021.png)
![N,N-dimethyl-N'-[(6-methylpyridin-2-yl)methyl]-N'-(3-thienylmethyl)ethane-1,2-diamine](/img/structure/B4247025.png)
